molecular formula C25H22N2O B015680 3-(3-Tritylimidazol-4-yl)propanal CAS No. 186096-23-1

3-(3-Tritylimidazol-4-yl)propanal

Cat. No.: B015680
CAS No.: 186096-23-1
M. Wt: 366.5 g/mol
InChI Key: OADMTLRGVCYWJT-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Aldehydes as Synthetic Intermediates and Building Blocks

Heterocyclic aldehydes are a cornerstone of organic synthesis, prized for their dual reactivity. The aldehyde group is a versatile functional handle, readily participating in a wide array of chemical transformations including nucleophilic additions, condensations, and oxidations. This reactivity allows for the facile introduction of diverse chemical moieties and the extension of molecular frameworks.

The heterocyclic component of these molecules imparts a range of physical and chemical properties, such as polarity, solubility, and the ability to engage in specific non-covalent interactions. These characteristics are crucial in the design of molecules with tailored biological activities or material properties. The inherent reactivity of the heterocyclic ring itself, which can be modulated by the electron-withdrawing nature of the aldehyde, further expands the synthetic possibilities.

The Imidazole (B134444) Scaffold in Advanced Molecular Architectures

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. chem960.comchemicalbook.comjchemrev.com This five-membered aromatic heterocycle, containing two nitrogen atoms, is a key component of many biologically active compounds, including the amino acid histidine and the neurotransmitter histamine. aablocks.com Its prevalence in nature has inspired the development of a vast number of synthetic molecules with a broad spectrum of therapeutic applications, including antifungal, anticancer, and anti-inflammatory agents. jchemrev.comresearchgate.net

The unique properties of the imidazole ring contribute to its widespread use. It can act as a proton donor and acceptor, engage in hydrogen bonding, and coordinate to metal ions. Furthermore, the nitrogen atoms can be functionalized to modulate the electronic properties and steric profile of the molecule. The bulky trityl (triphenylmethyl) group, often used as a protecting group for one of the imidazole nitrogens, plays a crucial role in directing reactions to other parts of the molecule and enhancing solubility in organic solvents. chem960.com

Role of Aldehyde Functionality in Diversifying Imidazole Derivatives

The introduction of an aldehyde group onto an imidazole scaffold dramatically increases its synthetic utility. The aldehyde can be converted into a wide range of other functional groups, including alcohols, carboxylic acids, amines, and alkenes. This allows for the systematic modification of imidazole-containing molecules to explore structure-activity relationships in drug discovery or to fine-tune the properties of advanced materials.

Moreover, the aldehyde can participate in multicomponent reactions, enabling the rapid construction of complex and diverse molecular libraries from simple starting materials. This approach is particularly valuable in the search for new bioactive compounds. The reactivity of the aldehyde can be finely tuned by the electronic nature of the imidazole ring and any substituents it may bear.

Contextualizing 3-(3-Tritylimidazol-4-yl)propanal within Contemporary Organic Synthesis

This compound is a prime example of a highly functionalized building block designed for modern synthetic challenges. The trityl group serves to protect one of the imidazole nitrogens, preventing unwanted side reactions and directing reactivity towards the aldehyde and the other positions of the imidazole ring. The three-carbon spacer between the imidazole ring and the aldehyde group provides conformational flexibility, which can be important for optimizing interactions with biological targets.

While specific, detailed research findings on the direct synthesis and reactivity of this compound are not extensively documented in publicly available literature, its utility can be inferred from the chemistry of its constituent parts and related molecules. Plausible synthetic routes to this aldehyde include the controlled oxidation of the corresponding alcohol, 3-(3-Tritylimidazol-4-yl)propan-1-ol, or the partial reduction of an activated derivative of 3-(3-Tritylimidazol-4-yl)propanoic acid.

The primary role of this compound is as a synthetic intermediate. For instance, the aldehyde functionality can undergo reductive amination to introduce a variety of amine-containing side chains, a common strategy in the synthesis of bioactive molecules. It can also serve as a precursor to longer-chain structures or be incorporated into larger, more complex heterocyclic systems. A patent for the preparation of related compounds suggests its utility in the synthesis of acylated derivatives for various applications.

Below are the key chemical properties of this compound:

PropertyValue
Chemical Formula C₂₅H₂₂N₂O
Molecular Weight 366.46 g/mol
Appearance White to yellow solid or oil
CAS Number 102676-61-9 (for the 1-trityl isomer)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-tritylimidazol-4-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-18-10-17-24-19-26-20-27(24)25(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-9,11-16,18-20H,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADMTLRGVCYWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC=C4CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30403924
Record name 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186096-23-1
Record name 3-(1-TRITYLIMIDAZOL-4-YL) PROPIONALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30403924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Reactions Involving 3 3 Tritylimidazol 4 Yl Propanal

Reaction Mechanism Studies of Imidazole (B134444) Ring Construction

The formation of the imidazole ring is a cornerstone of the synthesis of 3-(3-Tritylimidazol-4-yl)propanal. While various methods for imidazole synthesis exist, the Radziszewski reaction and its modifications are prominent. researchgate.net This reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). In the context of this compound, a plausible mechanistic pathway for the formation of the core imidazole structure would involve precursors that ultimately lead to the desired substitution pattern.

A likely synthetic strategy would involve the initial formation of a 4-substituted imidazole, followed by the introduction of the trityl group at the N-3 position. The mechanism for the ring construction itself can be conceptualized as follows:

Condensation and Imine Formation: The reaction initiates with the condensation of a dicarbonyl compound with ammonia to form a diimine intermediate. Simultaneously, the aldehyde component reacts with another molecule of ammonia to form an imine.

Cyclization: The key ring-forming step involves the reaction between the diimine and the aldehyde-derived imine. This step is often the rate-determining step and leads to the formation of a dihydroxyimidazoline intermediate.

Dehydration and Oxidation: The dihydroxyimidazoline intermediate then undergoes dehydration to form a 2,3-dihydroimidazole (imidazoline). Subsequent oxidation, which may occur in the presence of air or another oxidizing agent, yields the aromatic imidazole ring. researchgate.net

The specific precursors for synthesizing the 4-(3-oxopropyl)imidazole core would be a glyoxal (B1671930) derivative, formaldehyde (B43269) (or a synthon thereof), and a source of ammonia, along with a protected form of 3-aminopropanal. The regioselectivity of the substitution at the C-4 position is a critical aspect of this synthesis, often directed by the nature of the starting materials.

Mechanistic Aspects of Aldehyde Additions and Transformations at the Imidazole C-4 Position

The propanal side chain at the C-4 position of the imidazole ring is a versatile functional group that can undergo a variety of additions and transformations. The aldehyde carbon is electrophilic and is susceptible to attack by nucleophiles. The general mechanism for nucleophilic addition to an aldehyde involves a two-step process:

Nucleophilic Attack: A nucleophile adds to the carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. masterorganicchemistry.com

Protonation: The negatively charged oxygen is then protonated, typically by a weak acid in a workup step, to yield the final alcohol product. masterorganicchemistry.com

This fundamental mechanism underlies a range of reactions that this compound can undergo.

Reaction Type Nucleophile Product Mechanistic Notes
Grignard Reaction R-MgXSecondary AlcoholThe organomagnesium reagent acts as a strong nucleophile, adding an alkyl or aryl group.
Reduction NaBH₄, LiAlH₄Primary AlcoholHydride ions (H⁻) from the reducing agent attack the carbonyl carbon.
Wittig Reaction Ph₃P=CHRAlkeneA phosphorus ylide reacts to form an oxaphosphetane intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide.
Cyanohydrin Formation CN⁻CyanohydrinThe cyanide ion attacks the carbonyl carbon, followed by protonation of the oxygen. libretexts.org
Reductive Amination R₂NH, NaBH₃CNAmineAn iminium ion is formed in situ by the reaction of the aldehyde with a secondary amine, which is then reduced by the cyanoborohydride.

The imidazole ring itself can influence the reactivity of the aldehyde. The electron-donating nature of the imidazole ring can slightly decrease the electrophilicity of the carbonyl carbon compared to a simple aliphatic aldehyde.

Role of the Trityl Group in Directing or Modulating Reaction Mechanisms

The trityl (triphenylmethyl) group at the N-3 position of the imidazole ring is not merely a protecting group but also plays a significant role in modulating the reactivity of the molecule. total-synthesis.com Its influence is primarily steric and electronic.

Steric Hindrance: The bulky nature of the trityl group provides considerable steric hindrance around the N-3 position and the adjacent C-2 and C-4 positions of the imidazole ring. total-synthesis.com This steric bulk can:

Direct Regioselectivity: In reactions involving the imidazole ring itself, the trityl group can direct incoming reagents to the less hindered N-1 position.

Influence Conformational Preferences: The trityl group can restrict the rotation of the propanal side chain, potentially influencing the stereochemical outcome of reactions at the aldehyde.

Electronic Effects: The trityl group is generally considered to be electron-donating through inductive effects. This can:

Modulate Imidazole Basicity: The electron-donating nature of the trityl group can increase the basicity of the imidazole ring, affecting its catalytic activity in certain reactions.

Stabilize Cationic Intermediates: The trityl group can stabilize any potential positive charge that develops on the imidazole ring during a reaction.

The trityl group is also acid-labile, meaning it can be removed under acidic conditions. total-synthesis.comnih.gov The mechanism of deprotection involves the formation of the highly stable trityl cation. total-synthesis.com

Effect of Trityl Group Description
Steric Shielding The bulky trityl group physically blocks access to the N-3 position and influences the approach of reagents to the C-2 and C-4 positions.
Regiocontrol Directs substitution and other reactions to the less hindered N-1 position of the imidazole ring.
Electronic Donation Increases the electron density of the imidazole ring, potentially affecting its basicity and nucleophilicity.
Conformational Restriction May lock the conformation of the C4-propanal side chain, impacting stereoselectivity.

Transition State Analysis and Intermediate Identification in Key Synthetic Steps

The elucidation of reaction mechanisms often involves the characterization of transition states and the identification of intermediates. For the synthesis and reactions of this compound, several key transient species can be proposed.

In Imidazole Ring Formation:

Transition State: The transition state for the cyclization step likely involves a concerted or near-concerted process where the new C-N bonds are being formed. The geometry of this transition state will determine the regiochemical outcome of the ring closure.

Intermediates: As mentioned earlier, diimine, imine, and dihydroxyimidazoline species are plausible intermediates in the Radziszewski-type synthesis. researchgate.net Spectroscopic techniques such as NMR and mass spectrometry could potentially be used to detect these transient species under carefully controlled conditions.

In Aldehyde Addition Reactions:

Transition State: For a nucleophilic addition to the aldehyde, the transition state would involve the partial formation of the new bond between the nucleophile and the carbonyl carbon, with a partial negative charge developing on the oxygen atom. The geometry of this transition state can be influenced by the steric bulk of the trityl group and the nature of the nucleophile.

The identification of these transient species often requires advanced analytical techniques, including low-temperature spectroscopy, stopped-flow kinetics, and computational modeling to map the potential energy surface of the reaction.

Computational Chemistry and Theoretical Studies on Imidazole Aldehyde Systems

Quantum Chemical Calculations (Density Functional Theory)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or higher, have been successfully employed to predict various molecular properties. ulb.ac.bebohrium.com

Electronic Structure, Reactivity, and Site Selectivity Predictions

Quantum chemical calculations are instrumental in elucidating the electronic landscape of a molecule, which in turn governs its reactivity. For an imidazole-aldehyde system like 3-(3-Tritylimidazol-4-yl)propanal, DFT would be used to calculate key descriptors of electronic structure and reactivity.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov For imidazole derivatives, the HOMO is typically distributed over the imidazole ring, while the LUMO can be located on the ring or on electron-withdrawing substituents. bohrium.com In this compound, the aldehyde group would likely influence the LUMO distribution.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For imidazole-containing compounds, the nitrogen atoms of the imidazole ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack or coordination to metal ions. The aldehyde group, particularly the oxygen atom, would also present a region of negative potential, while the aldehydic proton and the C-H bond of the aldehyde would be regions of positive potential. nih.gov

Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. Studies on various imidazole derivatives have shown how these parameters can be correlated with experimental observations of reactivity. nih.gov

Illustrative Global Reactivity Descriptors for a Model Imidazole System

DescriptorFormulaTypical Predicted Value (a.u.)
HOMO EnergyEHOMO-0.2 to -0.3
LUMO EnergyELUMO-0.05 to 0.05
Energy GapΔE = ELUMO - EHOMO0.15 to 0.35
Electronegativityχ = -(EHOMO + ELUMO)/20.1 to 0.15
Chemical Hardnessη = (ELUMO - EHOMO)/20.075 to 0.175

Note: The values presented are illustrative and based on general DFT calculations for imidazole derivatives. Specific values for this compound would require dedicated calculations.

The bulky trityl group attached to the N3 position of the imidazole ring would significantly influence the electronic structure and reactivity. Steric hindrance from the trityl group would likely modulate the accessibility of the N3 nitrogen and the adjacent C2 and C4 positions of the imidazole ring to approaching reagents.

Reaction Pathway Elucidation and Energy Landscape Mapping

DFT calculations are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. This involves locating transition states and calculating activation energies for different possible pathways.

For this compound, computational studies could investigate various reactions, such as:

Oxidation of the aldehyde: Mapping the energy profile for the conversion of the propanal moiety to a propanoic acid derivative.

Reduction of the aldehyde: Investigating the pathway for the formation of the corresponding alcohol, 3-(3-Tritylimidazol-4-yl)propan-1-ol.

Reactions at the imidazole ring: While the trityl group offers significant steric protection, computational studies could explore the feasibility of electrophilic substitution at the C5 position of the imidazole ring.

Deprotection of the trityl group: The removal of the trityl group is a common synthetic step, and DFT could be used to model the mechanism and energetics of this process under acidic conditions. ulb.ac.be

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy landscape can be constructed, providing insights into the kinetic and thermodynamic favorability of different reaction channels.

Molecular Modeling and Conformational Landscape Analysis

The three-dimensional structure and conformational flexibility of this compound are critical to its properties and interactions. The presence of the bulky and conformationally flexible trityl group, along with the rotatable bonds in the propanal side chain, results in a complex conformational landscape.

Molecular modeling techniques, including molecular mechanics and DFT, are employed to explore this landscape. A potential energy surface scan can be performed by systematically rotating the key dihedral angles to identify stable conformers (local minima) and the energy barriers between them. nih.gov

For this compound, the key rotations would be around:

The C-N bond connecting the imidazole ring to the trityl group.

The C-C bonds of the propanal side chain.

The C-C bond connecting the propanal side chain to the imidazole ring.

The results of such an analysis would reveal the preferred spatial arrangement of the trityl group relative to the imidazole ring and the orientation of the propanal side chain. It is expected that the bulky trityl group would adopt a propeller-like conformation. The conformational analysis is crucial for understanding how the molecule might interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for the identification and characterization of novel compounds.

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations using DFT are a standard method for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. orientjchem.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be predicted with a reasonable degree of accuracy. For this compound, this would allow for the assignment of all proton and carbon signals, including those of the imidazole ring, the propanal side chain, and the trityl group. Comparing the calculated spectra with experimental data can confirm the proposed structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also be used to predict the vibrational frequencies and intensities of a molecule, corresponding to its infrared (IR) and Raman spectra. bohrium.com This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted vibrational modes can be assigned to specific functional groups, such as the C=O stretch of the aldehyde, the C-H stretches of the aromatic and aliphatic parts, and the vibrational modes of the imidazole ring. Such calculations can aid in the interpretation of experimental IR and Raman spectra.

Illustrative Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeTypical Predicted Wavenumber (cm⁻¹)
Aldehyde C=OStretching1700 - 1750
Aldehyde C-HStretching2700 - 2850
Aromatic C-H (Trityl)Stretching3000 - 3100
Imidazole RingRing Stretching1400 - 1600
Aliphatic C-H (Propanal)Stretching2850 - 3000

Note: These are typical ranges and the exact predicted values for this compound would depend on the specific computational methodology used.

Analytical and Spectroscopic Characterization Techniques for Imidazole Aldehyde Compounds

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C NMR, 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. For 3-(3-Tritylimidazol-4-yl)propanal, ¹H and ¹³C NMR, complemented by two-dimensional (2D) NMR experiments, provide a detailed map of the proton and carbon framework, confirming the connectivity of the imidazole (B134444) ring, the propanal side chain, and the trityl group.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons of the trityl and imidazole groups, as well as the aliphatic protons of the propanal chain. The fifteen protons of the phenyl rings of the trityl group typically appear as a complex multiplet in the aromatic region (approximately 7.1-7.5 ppm). The two protons on the imidazole ring would show characteristic shifts, with their exact positions influenced by the substitution pattern. The propanal side chain would give rise to three distinct signals: a triplet for the aldehyde proton (-CHO) at the most downfield position (around 9.8 ppm) due to the electron-withdrawing nature of the carbonyl group, and two multiplets for the methylene (B1212753) protons (-CH₂-CH₂-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum would be expected to show a signal for the carbonyl carbon of the aldehyde group in the highly deshielded region (around 200 ppm). The aromatic carbons of the trityl and imidazole rings would appear in the typical range of 120-145 ppm. The quaternary carbon of the trityl group to which the three phenyl rings are attached would also be identifiable. The two methylene carbons of the propanal side chain would resonate in the aliphatic region of the spectrum.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for confirming the assignments made from ¹H and ¹³C NMR spectra. A COSY spectrum would reveal the coupling relationships between adjacent protons, for instance, confirming the connectivity of the protons in the propanal side chain. An HSQC spectrum would correlate each proton signal with its directly attached carbon, providing unambiguous C-H connections.

Proton (¹H) Expected Chemical Shift (ppm) Carbon (¹³C) Expected Chemical Shift (ppm)
Aldehyde (-CHO)~9.8 (t)Carbonyl (C=O)~200
Trityl (Ar-H)7.1-7.5 (m)Trityl (Ar-C)120-145
Imidazole (Im-H)Characteristic shiftsImidazole (Im-C)120-140
Methylene (-CH₂-CHO)MultipletMethylene (-CH₂-CHO)Aliphatic region
Methylene (-CH₂-Im)MultipletMethylene (-CH₂-Im)Aliphatic region

Note: The exact chemical shifts and coupling constants would need to be determined from experimental data.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band characteristic of the C=O stretching vibration of the aldehyde group, typically appearing around 1720-1740 cm⁻¹. The presence of the aromatic rings (trityl and imidazole) would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the imidazole ring would also be present in the fingerprint region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the non-polar C=C bonds in the phenyl rings of the trityl group would be expected to show strong Raman scattering. The C=O stretch of the aldehyde would also be observable, although potentially weaker than in the IR spectrum.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aldehyde (C=O)Stretch1720-1740 (Strong, Sharp)
Aromatic (C-H)Stretch>3000
Aromatic (C=C)Stretch1450-1600
Imidazole (C-N)StretchFingerprint Region

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound (C₂₅H₂₂N₂O), the expected exact mass is approximately 366.1732 g/mol . In a high-resolution mass spectrum (HRMS), the observation of a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass would confirm the molecular formula.

The fragmentation pattern in the mass spectrum would be highly characteristic. A prominent fragmentation pathway would likely involve the loss of the stable trityl cation (C₁₉H₁₅⁺), which has a mass of 243.1174 g/mol . This would result in a very intense peak at m/z 243. The remaining fragment, the imidazolylpropanal cation, would also be observable. Other fragmentations could involve the propanal side chain, such as the loss of CO or CHO.

Ion Formula Expected m/z Description
[M+H]⁺C₂₅H₂₃N₂O⁺~367.1805Protonated Molecular Ion
[M]⁺C₂₅H₂₂N₂O⁺~366.1732Molecular Ion
[M-C₁₉H₁₅]⁺C₆H₇N₂O⁺~123.0558Loss of Trityl Group
[C₁₉H₁₅]⁺C₁₉H₁₅⁺~243.1174Trityl Cation

X-ray Crystallography for Solid-State Structural Determination

An exploration of the advanced research applications of imidazole-aldehyde derivatives, with a focus on the potential utility of this compound, reveals a significant role for this class of compounds in catalysis, materials science, and as versatile synthetic building blocks. The unique chemical architecture of these molecules, combining the aromatic and nucleophilic characteristics of the imidazole ring with the reactive aldehyde group, positions them as valuable tools in a variety of scientific and technological fields.

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